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Compound of Interest

Compound Name: 3-Bromo-4-chloropyridine

Cat. No.: B1270894

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-4-chloropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited
availability of public experimental spectra for this specific compound, this document presents a
combination of known physical properties and predicted spectroscopic data based on the
analysis of structurally related compounds. Detailed, generalized experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also provided.

Core Data Presentation

The following tables summarize the fundamental physical properties and the predicted
spectroscopic data for 3-Bromo-4-chloropyridine.

Table 1: Physical and Molecular Properties of 3-Bromo-4-chloropyridine
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Property Value Source

Molecular Formula CsHsBrCIN PubChem

Molecular Weight 192.44 g/mol PubChem

Exact Mass 190.91374 Da PubChem
Colorless to yellow liquid after ) o

Appearance ] Thermo Fisher Scientific[1]
melting

CAS Number 36953-42-1 Sigma-Aldrich[2]

Table 2: Predicted *H NMR Spectral Data for 3-Bromo-4-chloropyridine (in CDCls)

Proton Predicted Chemical Predicted Predicted Coupling
Shift (3, ppm) Multiplicity Constant (J, Hz)

H-2 ~8.7 Doublet ~5.0

H-5 ~7.4 Doublet ~50

H-6 ~8.6 Singlet -

Disclaimer: These are predicted values based on the analysis of similar compounds such as 3-
bromopyridine and 4-chloropyridine. Actual experimental values may vary.

Table 3: Predicted 13C NMR Spectral Data for 3-Bromo-4-chloropyridine (in CDCIs3)

Carbon Predicted Chemical Shift (6, ppm)
C-2 ~ 152
C-3 ~ 122
C-4 ~ 145
C-5 ~ 125
C-6 ~ 151
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Disclaimer: These are predicted values based on the analysis of substituted pyridines. Actual
experimental values may vary.

Table 4: Predicted IR Spectral Data for 3-Bromo-4-chloropyridine

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium-Weak C-H stretching (aromatic)

C=C and C=N stretching

1600-1550 Medium-Strong o
(aromatic ring)
) C=C and C=N stretching
1450-1400 Medium-Strong o
(aromatic ring)
1100-1000 Strong C-Cl stretching
850-750 Strong C-H out-of-plane bending
<700 Medium-Strong C-Br stretching

Disclaimer: These are predicted values based on characteristic infrared absorption frequencies
for substituted pyridines.

Table 5: Predicted Mass Spectrometry Data for 3-Bromo-4-chloropyridine

Predicted Relative .
m/z . Assignment
Intensity (%)

191 75 [M]* (with 7°Br and 3>Cl)
[M]* (with 8Br and 3°Cl or 7°Br
193 100
and 37Cl)
195 25 [M]* (with 81Br and 3Cl)
112 Variable [M - Br]*
77 Variable [CsHaN]*+
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Disclaimer: The relative intensities of the molecular ion peaks are predicted based on the
natural isotopic abundance of bromine (7°Br:8Br = 1:1) and chlorine (3>Cl:3’Cl = 3:1).
Fragmentation patterns are predicted based on common fragmentation pathways of
halogenated pyridines.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of 3-Bromo-4-chloropyridine
by analyzing the chemical shifts, coupling constants, and multiplicities of its *H and 13C nuclei.

Methodology:
e Sample Preparation:

o Weigh approximately 10-20 mg of 3-Bromo-4-chloropyridine and dissolve it in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3).

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0O ppm).

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[e]

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[¢]

For *H NMR, acquire the spectrum using a standard single-pulse experiment.

[e]

For 13C NMR, acquire the spectrum using a proton-decoupled pulse program to obtain
singlets for each carbon environment.
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» Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

o

[¢]

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal.

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

[e]

o

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the
molecular structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrational modes of 3-Bromo-4-

chloropyridine.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of liquid 3-Bromo-4-chloropyridine directly onto the ATR crystal. If the
sample is solid at room temperature, a small amount of the solid can be pressed against
the crystal.

o Ensure good contact between the sample and the crystal.

o Data Acquisition:

o

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty ATR setup.

[e]

Record the sample spectrum over a typical range of 4000-400 cm~1.

o

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the absorbance or transmittance spectrum.
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o Data Analysis:

o ldentify the characteristic absorption bands and assign them to specific functional groups
and vibrational modes (e.g., C-H aromatic stretching, C=C/C=N ring stretching, C-ClI
stretching, C-Br stretching).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-Bromo-4-

chloropyridine.
Methodology:
e Sample Preparation:

o Dissolve a small amount of 3-Bromo-4-chloropyridine in a volatile organic solvent (e.g.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

o Further dilute the sample to the low pg/mL or ng/mL range depending on the sensitivity of
the instrument.

o Data Acquisition:

o Use a mass spectrometer equipped with an appropriate ionization source, such as
Electrospray lonization (ESI) or Electron lonization (EI).

o For ESI, infuse the sample solution directly into the source or inject it via a liquid

chromatography system.
o For El, introduce the sample via a direct insertion probe or a gas chromatography system.
o Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
o Data Analysis:

o ldentify the molecular ion peak(s) [M]*. The presence of bromine and chlorine will result in
a characteristic isotopic pattern.
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o Analyze the fragmentation pattern to identify characteristic fragment ions.

o For high-resolution mass spectrometry (HRMS), determine the exact mass of the
molecular ion to confirm the elemental composition.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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